4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride
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Overview
Description
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary targets of the compound EN300-7544993 are currently unknown. The compound contains an oxazole ring, which is a common feature in many biologically active compounds . Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, depending on the substitution pattern in the oxazole ring These interactions can lead to changes in the target’s function, which can result in the observed biological activities
Biochemical Pathways
Oxazole derivatives can affect multiple pathways due to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, glucose metabolism, and oxidative stress, among others
Pharmacokinetics
The pharmacokinetic properties of EN300-7544993, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, which is influenced by these ADME properties, is also unknown. Oxazole derivatives can have varied pharmacokinetic properties depending on their structure
Result of Action
Given the diverse biological activities of oxazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels . These effects could include changes in cell proliferation, inflammation, metabolic processes, and oxidative stress responses . More research is needed to determine the specific effects of EN300-7544993.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride typically involves the reaction of 3-phenyl-1,2-oxazole-5-carbaldehyde with piperidin-4-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde functional groups, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride is unique due to its specific combination of an oxazole ring and a piperidin-4-ol moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-15(6-8-16-9-7-15)11-13-10-14(17-19-13)12-4-2-1-3-5-12;/h1-5,10,16,18H,6-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKXKUKXYKDFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=NO2)C3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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